1-(4-fluorophenyl)-4-nitro-1H-pyrazole
Description
Precursor Synthesis and Reagents for Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several established methods for its construction. The choice of precursors and reagents is critical for introducing the desired substituents, in this case, the 1-(4-fluorophenyl) moiety.
The most prevalent and versatile method for synthesizing the pyrazole ring is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com In the context of the target molecule, this involves the reaction of (4-fluorophenyl)hydrazine (B109058) or its hydrochloride salt with a suitable three-carbon synthon.
Common 1,3-dicarbonyl synthons used in pyrazole synthesis include:
Malondialdehyde
1,1,3,3-Tetramethoxypropane (a protected form of malondialdehyde)
β-Ketoaldehydes
β-Diketones
The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of α,β-unsaturated ketones or acetylenic ketones in reactions with hydrazines also provides pathways to pyrazoles, often via a pyrazoline intermediate that is subsequently oxidized. mdpi.comrsc.org
| Hydrazine Derivative | 1,3-Dicarbonyl or Equivalent | Resulting Pyrazole Core |
|---|---|---|
| (4-Fluorophenyl)hydrazine | Malondialdehyde | 1-(4-Fluorophenyl)-1H-pyrazole |
| (4-Fluorophenyl)hydrazine | 1,1,3,3-Tetramethoxypropane | 1-(4-Fluorophenyl)-1H-pyrazole |
| (4-Fluorophenyl)hydrazine | Nitromalondialdehyde | 1-(4-Fluorophenyl)-4-nitro-1H-pyrazole |
The introduction of the 4-fluorophenyl group at the N1 position of the pyrazole ring is most directly achieved by using (4-fluorophenyl)hydrazine as the key building block in the cyclocondensation reaction. semanticscholar.orgresearchgate.net This precursor ensures the regioselective placement of the aryl group on one of the nitrogen atoms from the outset of the synthesis.
An alternative, though less common, approach involves the N-arylation of a pre-formed pyrazole ring. However, this method can be complicated by the potential for reaction at both nitrogen atoms in unsubstituted pyrazoles, leading to isomeric mixtures. Therefore, the use of a substituted hydrazine is generally preferred for a more controlled and direct synthesis. A patent describes the synthesis of 1-phenyl-4-nitropyrazole by reacting phenylhydrazine (B124118) with nitromalondialdehyde, a method that directly yields the nitrated pyrazole core. google.com A similar strategy using (4-fluorophenyl)hydrazine would be a direct route to the target compound.
The introduction of a nitro group at the C4 position of the pyrazole ring is typically accomplished through electrophilic aromatic substitution on the pre-formed 1-(4-fluorophenyl)pyrazole (B1286705) intermediate. The pyrazole ring is an electron-rich aromatic system, but the C4 position is particularly susceptible to electrophilic attack. globalresearchonline.net
Common nitrating agents and conditions include:
Nitric acid in sulfuric acid: A strong nitrating medium that generates the highly electrophilic nitronium ion (NO₂⁺).
Nitric acid in acetic anhydride: This mixture forms acetyl nitrate (B79036), which serves as a potent electrophile for nitration, often under milder conditions than mixed acid. sci-hub.se
N-Nitropyrazole reagents: More recent methods have employed N-nitropyrazole derivatives as versatile and powerful nitrating agents under mild conditions. nih.gov
A key consideration is the potential for nitration on the 4-fluorophenyl ring as a competing side reaction. However, the pyrazole ring is generally more activated towards electrophilic substitution than the deactivated fluorophenyl ring. Careful control of reaction conditions, such as temperature and the choice of nitrating agent, is crucial to achieve selective nitration at the pyrazole C4 position. google.com Some studies have shown that nitration of pyrazole itself can initially form 1-nitropyrazole, which subsequently rearranges to 4-nitropyrazole in the presence of acid at low temperatures. globalresearchonline.net
Specific Reaction Mechanisms and Regioselectivity Studies
The mechanisms governing the formation and functionalization of the pyrazole ring dictate the final structure and isomeric purity of the product.
The ANRORC mechanism is a type of nucleophilic substitution reaction that occurs on some heterocyclic systems. wikipedia.org It involves the A ddition of a N ucleophile, followed by R ing O pening and subsequent R ing C losure. This mechanism is most frequently observed in the reaction of nucleophiles with heteroaromatic rings that possess a good leaving group, such as in the amination of substituted pyrimidines. wikipedia.org
In the context of the primary synthesis of this compound via the Knorr cyclocondensation, the ANRORC mechanism is not the principal pathway. The Knorr synthesis is a condensation reaction, not a substitution on a pre-existing aromatic ring. However, the ANRORC mechanism could potentially be relevant in transformations of other heterocyclic systems into pyrazoles, or in certain substitution reactions on the pyrazole ring itself under specific conditions, particularly if a suitable leaving group is present. For instance, reactions of 1,4-dinitropyrazoles with arylhydrazines have been proposed to proceed via an ANRORC mechanism.
The reactivity of the pyrazole ring is governed by the electronic properties of its constituent atoms. The two adjacent nitrogen atoms significantly influence the electron distribution in the ring.
Electrophilic Substitution: The pyrazole ring is considered an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution. Due to the electron-withdrawing, pyridine-like nature of the N2 atom and the electron-donating, pyrrole-like nature of the N1 atom, the electron density is highest at the C4 position. Consequently, electrophilic attack, such as nitration, halogenation, and sulfonation, occurs preferentially at this position. globalresearchonline.netorganic-chemistry.org The intermediates formed by attack at C4 are more stable than those formed from attack at C3 or C5, which would place a positive charge adjacent to the electronegative N2 atom.
Nucleophilic Substitution: Conversely, the C3 and C5 positions are electron-deficient and are thus more susceptible to nucleophilic attack. This reactivity pattern is generally observed in pyrazoles that have a leaving group at one of these positions.
The presence of the 1-(4-fluorophenyl) group can modulate this reactivity, but the inherent preference for electrophilic substitution at the C4 position remains the dominant factor, enabling the regioselective synthesis of 4-nitro derivatives.
| Reaction Type | Favored Position(s) | Rationale |
|---|---|---|
| Electrophilic Substitution (e.g., Nitration) | C4 | Highest electron density; more stable cationic intermediate. globalresearchonline.net |
| Nucleophilic Substitution | C3 and C5 | Electron-deficient positions due to adjacent nitrogen atoms. |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-7-1-3-8(4-2-7)12-6-9(5-11-12)13(14)15/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNJNIXXDITIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Specific Reaction Mechanisms and Regioselectivity Studies
Influence of Substituents on Reaction Outcomes
The 4-fluorophenyl group, being an aryl substituent, influences the reactivity of the pyrazole (B372694) ring. The fluorine atom, due to its high electronegativity, has an electron-withdrawing inductive effect. This can affect the nucleophilicity of the pyrazole ring and the regioselectivity of subsequent reactions. In the context of electrophilic substitution, such as nitration, the directing effect of the 1-aryl group is a crucial factor.
The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards further electrophilic substitution. nih.gov This deactivating effect is beneficial as it helps to prevent over-nitration of the pyrazole ring. The position of the nitro group at C4 is consistent with the known directing effects in electrophilic substitution on pyrazoles, where the C4 position is generally the most reactive. quora.com The presence of a nitro group can also influence the physical properties of the final compound, such as its melting point and solubility.
The interplay between the electronic effects of the 4-fluorophenyl and the 4-nitro substituents is critical in determining the reaction conditions required for a successful synthesis and the stability of the resulting product. For instance, the electron-withdrawing nature of both groups can impact the ease of the initial pyrazole ring formation in a Knorr-type synthesis.
Purification and Isolation Techniques in Synthetic Organic Chemistry
The purification of 1-(4-fluorophenyl)-4-nitro-1H-pyrazole from the reaction mixture is a critical step to obtain a compound of high purity. The choice of purification method depends on the nature of the impurities present. Common techniques employed for the purification of pyrazole derivatives include column chromatography and recrystallization. uab.catuab.catrsc.orgacs.orgmdpi.com
Column Chromatography: This technique is widely used for the separation of regioisomers and other byproducts that may form during the synthesis. uab.catuab.catacs.orgmdpi.comnih.gov The separation is based on the differential adsorption of the components of the mixture onto a solid stationary phase (commonly silica (B1680970) gel) as a liquid mobile phase is passed through it. For the purification of pyrazole derivatives, a mixture of solvents such as hexane (B92381) and ethyl acetate (B1210297) is often used as the eluent. rsc.orgmdpi.com The polarity of the eluent can be adjusted to achieve optimal separation.
Recrystallization: This is a powerful technique for purifying solid compounds. nih.gov The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The choice of solvent is crucial for successful recrystallization. For nitrophenyl-substituted heterocycles, solvents like ethanol (B145695) or mixtures containing ethers have been reported to be effective. nih.gov In some cases, a mixture of solvents, such as THF/diethyl ether, can be used for recrystallization to obtain high-quality crystals suitable for X-ray analysis. nih.gov A patent describes a general method for purifying pyrazoles by converting them into their acid addition salts, which are then crystallized from an organic solvent. google.com
The following table summarizes common purification techniques and the types of impurities they are effective at removing:
| Purification Technique | Principle of Separation | Common Impurities Removed |
| Column Chromatography | Differential adsorption onto a stationary phase. | Regioisomers, unreacted starting materials, and byproducts with different polarities. |
| Recrystallization | Difference in solubility between the desired compound and impurities at different temperatures. | Soluble impurities and small amounts of insoluble impurities. |
| Acid-Base Extraction | Partitioning of acidic or basic compounds between an organic and an aqueous phase based on their pKa values. | Acidic or basic impurities. |
Advanced Structural Elucidation and Solid State Analysis
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and the packing of 1-(4-fluorophenyl)-4-nitro-1H-pyrazole molecules in the solid state. However, no published studies detailing such an analysis for this compound were found.
Single-Crystal Growth and Preparation for Diffraction Studies
The initial and crucial step for any X-ray diffraction analysis is the cultivation of high-quality single crystals. Common methods for growing single crystals of organic compounds include slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. For pyrazole (B372694) derivatives, solvents such as ethanol (B145695), methanol, or mixtures including ethyl acetate (B1210297) are often employed. bldpharm.com For instance, crystals of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole were obtained by refluxing the reactants in ethanol and allowing the solution to stand at room temperature. bldpharm.com Without a specific study on this compound, the exact conditions required for its crystallization remain speculative.
Analysis of Molecular Geometry and Conformation
Dihedral Angles and Torsion Angles
The dihedral angles between the planes of the aromatic and heterocyclic rings are critical for understanding the molecule's three-dimensional shape. In related structures, such as 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the benzene (B151609) ring is twisted with respect to the pyrazole ring at a dihedral angle of 31.38 (12)°. bldpharm.com For a different compound, 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the pyrazole ring forms a dihedral angle of 59.3 (2)° with the 4-fluorophenyl ring and 46.0 (2)° with the nitrophenyl ring. nih.gov The specific dihedral and torsion angles for this compound are undetermined.
Puckering Analysis of Heterocyclic Rings
The pyrazole ring in this compound is an aromatic heterocycle and is expected to be essentially planar. Puckering analysis is more relevant for non-aromatic, saturated, or partially saturated rings. In the known structures of similar aromatic pyrazole derivatives, the pyrazole ring itself is typically planar, with low root-mean-square deviations for the fitted atoms. bldpharm.com
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular forces. These interactions dictate the material's bulk properties.
Hydrogen Bonding Networks (e.g., C-H···O, C-H···F, N-H···N)
In the absence of strong hydrogen bond donors like O-H or N-H in this compound, the crystal packing would likely be dominated by weaker C-H···O and C-H···F hydrogen bonds. mdpi.com The oxygen atoms of the nitro group and the fluorine atom of the fluorophenyl group are potential hydrogen bond acceptors. mdpi.comuned.es For example, in the crystal structure of 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, which contains an amine group, strong N-H···N and N-H···O hydrogen bonds are observed. nih.gov In other related structures lacking strong donors, π-π stacking interactions between the aromatic rings can also play a significant role in the crystal packing. bldpharm.com Without experimental data, the specific hydrogen bonding network for the title compound cannot be described.
π-π Stacking and Other Non-Covalent Interactions
Information regarding the specific π-π stacking interactions, including parameters such as inter-planar distances and centroid-to-centroid offsets for the pyrazole and fluorophenyl rings, is not available. Similarly, detailed analysis of other potential non-covalent interactions, such as C–H···O, C–H···F, or halogen bonds, and their role in the solid-state architecture of this specific compound has not been documented.
Spectroscopic Characterization Techniques and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of 1-(4-fluorophenyl)-4-nitro-1H-pyrazole in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a comprehensive picture of the molecule's connectivity and spatial arrangement can be constructed.
¹H NMR for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of the hydrogen atoms within this compound. The ¹H NMR spectrum displays distinct signals corresponding to the protons on the pyrazole (B372694) and the 4-fluorophenyl rings.
The protons on the pyrazole ring typically appear as singlets or doublets in the downfield region of the spectrum due to the electron-withdrawing nature of the heterocyclic ring and the adjacent nitro group. For instance, in a related compound, 1-(4-nitrophenyl)-1H-pyrazole, the pyrazole protons exhibit characteristic shifts. nih.gov The protons on the 4-fluorophenyl group present as a complex multiplet or as two distinct doublets of doublets, a result of both proton-proton and proton-fluorine coupling. The coupling between adjacent protons on the aromatic ring and the through-space coupling with the fluorine atom provides valuable structural information.
A representative ¹H NMR data for a similar pyrazole derivative is shown below:
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole H-3 | ~8.0 |
| Pyrazole H-5 | ~7.7 |
| Aromatic CH (ortho to F) | ~7.3-7.5 (m) |
| Aromatic CH (meta to F) | ~7.1-7.2 (m) |
Note: This is an illustrative table based on typical chemical shifts for similar structures and not experimental data for the specific compound.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. The spectrum reveals distinct signals for each unique carbon atom in the molecule.
The carbon atoms of the pyrazole ring are observed at characteristic chemical shifts, influenced by the nitrogen atoms and the nitro group. The C-4 carbon, directly attached to the nitro group, is typically shifted significantly downfield. The carbons of the 4-fluorophenyl ring also show characteristic signals, with the carbon atom directly bonded to the fluorine atom (C-F) exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds.
Exemplary ¹³C NMR data for a related nitropyrazole is available in public databases. nih.gov The chemical shifts for the carbons in the 4-fluorophenyl ring are influenced by the fluorine substituent, leading to distinct signals for the ipso, ortho, meta, and para carbons.
| Carbon | Chemical Shift (δ, ppm) |
| Pyrazole C-3 | ~140 |
| Pyrazole C-4 | ~120 |
| Pyrazole C-5 | ~130 |
| Aromatic C-ipso (C-N) | ~135 |
| Aromatic C-ortho | ~120 (d, ²JCF) |
| Aromatic C-meta | ~130 (d, ³JCF) |
| Aromatic C-para (C-F) | ~160 (d, ¹JCF) |
| Note: This is an illustrative table based on typical chemical shifts for similar structures and not experimental data for the specific compound. |
¹⁹F NMR for Fluorine-Containing Moieties
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique specifically used to analyze the fluorine atom in this compound. The ¹⁹F NMR spectrum typically shows a single signal for the fluorine atom in the 4-fluorophenyl group. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom.
The IUPAC standard for ¹⁹F NMR chemical shifts is fluorotrichloromethane (CFCl₃). nih.gov The coupling of the fluorine atom to the ortho-protons on the phenyl ring can often be observed, providing further confirmation of the structure. The chemical shift of the fluorine atom is sensitive to the electronic effects of the pyrazole ring and its substituents. For similar fluorinated pyrazole systems, ¹⁹F NMR signals have been reported. thieme-connect.de
| Nucleus | Chemical Shift (δ, ppm) |
| ¹⁹F | -110 to -120 |
| Note: This is an illustrative table based on typical chemical shifts for similar structures and not experimental data for the specific compound. |
Multinuclear NMR Approaches (e.g., ¹⁵N NMR for Tautomerism Studies)
While ¹H, ¹³C, and ¹⁹F NMR are the primary tools for structural elucidation, multinuclear NMR techniques like Nitrogen-15 (¹⁵N) NMR can offer deeper insights into the electronic structure and potential dynamic processes such as tautomerism. In pyrazole systems, tautomerism, the migration of a proton between the two nitrogen atoms, can occur. researchgate.net
¹⁵N NMR spectroscopy can directly probe the nitrogen environments. The chemical shifts of the two nitrogen atoms in the pyrazole ring would be distinct in the absence of tautomerism or would be averaged if the process is fast on the NMR timescale. fu-berlin.de For 4-nitropyrazole, ¹⁵N NMR data is available and shows distinct signals for the pyrazole nitrogens. nih.gov The study of ¹⁵N chemical shifts can provide valuable information on the electron density at the nitrogen atoms and the potential for intermolecular interactions.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (NO₂), the C-F bond, the aromatic C-H bonds, and the pyrazole ring vibrations. The asymmetric and symmetric stretching vibrations of the nitro group are typically observed in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-F stretching vibration of the fluorophenyl group usually appears in the 1100-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic and pyrazole rings are observed in the 1400-1600 cm⁻¹ range. The IR spectrum of the parent 1H-pyrazole shows characteristic bands for its ring vibrations. nist.gov
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |
| C-F | Stretch | 1100 - 1250 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Pyrazole Ring | C=N Stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions occurring within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The aromatic and pyrazole rings contain π-systems, and the nitro group and nitrogen atoms have non-bonding electrons (n). The presence of the chromophoric nitro group and the fluorophenyl substituent conjugated with the pyrazole ring will influence the position and intensity of the absorption maxima (λ_max). The electronic spectra of related nitrophenyl-pyrazole derivatives have been studied and show characteristic absorptions. nih.gov The UV/Visible spectrum of the parent 1H-pyrazole is also documented. nist.gov
Interactive Data Table: Expected UV-Vis Absorption Maxima
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π | 200 - 300 |
| n → π | > 300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing the fragmentation pattern of its molecular ion. The application of mass spectrometry to "this compound" provides crucial information for its structural confirmation.
When subjected to electron ionization (EI), the molecule loses an electron to form a molecular ion (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The molecular weight of this compound is calculated to be approximately 207.16 g/mol . The molecular ion peak is expected to be observed at this m/z value.
The fragmentation of this compound is expected to be influenced by the presence of both the 4-nitropyrazole and the 4-fluorophenyl moieties. The initial fragmentation pathways likely involve the loss of the nitro group (NO₂) or the cleavage of the bond between the phenyl ring and the pyrazole nitrogen.
Key Predicted Fragmentation Pathways:
A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 Da. This would result in a significant fragment ion. Another common fragmentation involves the loss of nitric oxide (NO, 30 Da) followed by the loss of a carbonyl group (CO, 28 Da).
The bond between the 4-fluorophenyl ring and the pyrazole nitrogen is also susceptible to cleavage. This would lead to the formation of a 4-fluorophenyl cation and a 4-nitro-1H-pyrazole radical, or vice versa. The relative stability of these resulting ions will dictate the prominence of their corresponding peaks in the mass spectrum.
Further fragmentation of the 4-fluorophenyl cation can occur, typically involving the loss of a neutral molecule like acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN) if rearrangement occurs. The 4-nitropyrazole fragment can also undergo further breakdown, for instance, by losing nitrogen molecules (N₂) or through ring cleavage.
A detailed analysis of the expected fragmentation pattern is presented in the table below.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound
| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss | Plausible Fragmentation Pathway |
| 207 | [C₉H₆FN₃O₂]⁺• | - | Molecular Ion (M⁺•) |
| 177 | [C₉H₆FN₃O]⁺• | NO | Loss of nitric oxide from the molecular ion. |
| 161 | [C₉H₆FN₃]⁺• | NO₂ | Loss of the nitro group from the molecular ion. |
| 149 | [C₉H₅FN₂O]⁺ | NO + CO | Subsequent loss of carbon monoxide from the [M-NO]⁺ ion. |
| 134 | [C₈H₅FN]⁺• | NO₂ + HCN | Loss of hydrogen cyanide from the [M-NO₂]⁺ ion. |
| 113 | [C₃H₃N₃O₂]⁺• | C₆H₄F | Cleavage of the N-phenyl bond, forming the 4-nitropyrazole radical cation. |
| 95 | [C₆H₄F]⁺ | C₃H₂N₃O₂ | Cleavage of the N-phenyl bond, forming the 4-fluorophenyl cation. |
It is important to note that this fragmentation table is predictive and based on the analysis of similar structures. Experimental verification is necessary to confirm the exact fragmentation pattern and the relative abundance of each ion. The study of related compounds, such as (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, supports the general principles of fragmentation involving the nitro and fluorophenyl groups. nih.gov
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method that calculates the electronic structure of many-body systems, such as atoms and molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like 1-(4-fluorophenyl)-4-nitro-1H-pyrazole, DFT calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to provide reliable predictions.
A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, involves calculating the molecular energy at various geometries to find the structure with the minimum energy. At this energy minimum, the forces on all atoms are zero, indicating a stable conformation.
For this compound, the optimization process would reveal key structural parameters. The planarity of the pyrazole (B372694) ring and the dihedral angles between the pyrazole ring, the 4-fluorophenyl group, and the nitro group are of particular interest. In related structures, such as 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the benzene (B151609) ring is often twisted with respect to the pyrazole ring. A similar twist would be expected for this compound to minimize steric hindrance. The nitro group's orientation relative to the pyrazole ring is also a critical factor, often aligning to maximize electronic conjugation where possible.
Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table presents hypothetical, yet realistic, bond lengths and angles for this compound based on DFT calculations of similar molecules.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-F | 1.35 |
| N-N (pyrazole) | 1.38 | |
| C=N (pyrazole) | 1.33 | |
| C-NO₂ | 1.47 | |
| **Bond Angles (°) ** | C-N-N (pyrazole) | 112 |
| C-C-F | 118 | |
| O-N-O (nitro) | 125 | |
| Dihedral Angle (°) | Phenyl-Pyrazole | ~30-40 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net
For this compound, the electron-withdrawing nature of the nitro group and the fluorophenyl ring would significantly influence the energy and distribution of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, likely the pyrazole and fluorophenyl rings. Conversely, the LUMO is expected to be concentrated on the electron-deficient nitro group. The computed small HOMO-LUMO energy gap would indicate that charge transfer occurs within the molecule, rendering it chemically reactive. researchgate.netnih.gov
Table 2: Predicted Frontier Orbital Energies (Illustrative) This table shows hypothetical energy values for the frontier orbitals.
| Parameter | Energy (eV) |
| E(HOMO) | -6.5 |
| E(LUMO) | -2.8 |
| HOMO-LUMO Gap (ΔE) | 3.7 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the nitro group, making them strong sites for electrophilic interaction. The fluorine atom would also exhibit a region of negative potential. The hydrogen atoms of the pyrazole and phenyl rings would show positive potential (blue), identifying them as sites for nucleophilic attack. The MEP analysis provides a clear, visual guide to the molecule's reactive sites.
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are highly valuable. For pyrazole derivatives, DFT has been shown to predict chemical shifts that are in good agreement with experimental findings. thermofisher.com The predicted shifts for this compound would help in assigning the signals in an experimental spectrum.
IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. DFT can calculate the vibrational frequencies corresponding to different bond stretches, bends, and torsions. For instance, characteristic frequencies for the C-F stretch, the N-O stretches of the nitro group, and various vibrations of the pyrazole and phenyl rings can be predicted. nih.gov
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and, consequently, the UV-Visible absorption spectrum. The calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the HOMO and LUMO. For nitro-aromatic compounds, these transitions are typically π → π* and n → π* in nature.
Quantum Chemical Calculations for Reactivity Descriptors
Beyond the frontier orbitals, a range of quantum chemical descriptors can be calculated to provide a more quantitative measure of a molecule's reactivity.
These descriptors are derived from the energies of the HOMO and LUMO and provide a global picture of the molecule's reactivity.
Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile. It is calculated using the electronic chemical potential (μ) and chemical hardness (η).
Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as half of the HOMO-LUMO gap. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Potential (μ): This is related to the escaping tendency of electrons from a system and is calculated as the average of the HOMO and LUMO energies.
For this compound, the presence of the strongly electron-withdrawing nitro group would likely result in a high electrophilicity index, indicating its propensity to act as an electron acceptor in reactions.
Table 3: Predicted Global Reactivity Descriptors (Illustrative) This table provides hypothetical values for key reactivity descriptors.
| Descriptor | Formula | Predicted Value (eV) |
| Ionization Potential (I) | -E(HOMO) | 6.5 |
| Electron Affinity (A) | -E(LUMO) | 2.8 |
| Chemical Hardness (η) | (I - A) / 2 | 1.85 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.65 |
| Electrophilicity Index (ω) | μ² / (2η) | 5.85 |
Local Reactivity Descriptors (e.g., Electron Density Response)
Local reactivity descriptors are essential tools in computational chemistry for predicting the most reactive sites within a molecule. These descriptors are derived from Density Functional Theory (DFT) and help in understanding how a molecule will interact with other chemical species. Key descriptors include the Fukui function, dual descriptor, and molecular electrostatic potential (MEP), which collectively map out the electrophilic and nucleophilic centers of a molecule.
For pyrazole derivatives, electrophilic substitution reactions are known to occur preferentially at position 4 of the pyrazole ring, while nucleophilic attacks typically happen at positions 3 and 5. nih.gov In the case of this compound, the presence of a strong electron-withdrawing nitro (-NO₂) group at the C4 position significantly influences its reactivity. The nitro group has a high capacity to attract electrons, which can redistribute the highest occupied molecular orbital (HOMO) and modify the frontier orbital energies. mdpi.com
Studies on similar nitro-aromatic compounds show that the nitro group enhances the electrophilic character of the molecule. nih.gov The electron-withdrawing nature of the nitro group leaves certain atoms with a lower electron density, making them susceptible to nucleophilic attack. mdpi.com The molecular electrostatic potential (MEP) analysis of related compounds indicates that the oxygen atoms of the nitro group are typically regions of high negative potential, making them centers for electrophilic attacks. nih.gov
The Fukui function (f(r)) is a key descriptor that indicates the change in electron density at a given point when an electron is added to or removed from the system. mdpi.com For a molecule like this compound, analysis of the Fukui function would likely confirm the electrophilic nature of the pyrazole ring, enhanced by the nitro substituent. Descriptors such as electron-donating power (ω⁻) and electron-accepting power (ω⁺) quantify the molecule's ability to exchange electron density. A higher value of ω⁺ indicates a better capacity to accept electrons, a characteristic expected to be prominent for this compound due to the nitro group. nih.gov
Table 1: Local Reactivity Descriptors for a Related Pyrazole Derivative (M6)
| Descriptor | Value | Interpretation |
|---|---|---|
| Electron Donating Power (ω⁻) | --- | Indicates the tendency to release electrons. nih.gov |
| Electron Accepting Power (ω⁺) | --- | A greater value indicates a better capacity for accepting electrons. nih.gov |
Data for specific values for this compound is not available in the provided search results. The table refers to compound M6, which contains two nitro groups, from a study on related pyrazoline derivatives to illustrate the concept. nih.gov
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are of great interest for their potential applications in modern photonics and optoelectronics, including optical switching and signal processing. researchgate.net Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters are the first hyperpolarizability (β₀) and second hyperpolarizability (γ), which describe the nonlinear response of a molecule to an external electric field.
First Hyperpolarizability (β₀) and Second Hyperpolarizability (γ)
The first hyperpolarizability (β₀) is a measure of the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG). rug.nl Molecules with large β₀ values are considered promising candidates for NLO applications. Theoretical calculations of β₀ for various pyrazole derivatives have shown that they can possess significant NLO properties. nih.gov For instance, studies on pyrazoline derivatives with electron-accepting groups have reported high NLO responses. nih.gov A series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives were found to have β₀ values significantly greater than that of urea, a standard reference material for NLO studies. nih.gov
The second hyperpolarizability (γ) relates to the third-order NLO response. Calculations on non-fullerene derivatives have demonstrated that molecular design can lead to very high γ values, indicating strong third-order NLO activity. nih.gov
Table 2: Calculated First Hyperpolarizability (β₀) for Related Pyrazoline Compounds
| Compound | First Hyperpolarizability (β₀) (esu) |
|---|---|
| M1 | 5.21 x 10⁻³⁰ |
| M2 | --- |
| M3 | --- |
| M4 | --- |
| M5 | --- |
| M6 | 7.26 x 10⁻³⁰ |
These values are for (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives (M1-M6) and are provided for illustrative purposes. The presence of two NO₂ groups in M6 enhanced its NLO properties. nih.gov
Structure-NLO Property Relationships
The NLO response of a molecule is strongly dependent on its electronic structure. A common design strategy for NLO molecules involves connecting electron-donor and electron-acceptor groups through a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for generating a large NLO response.
In this compound, the nitro group (-NO₂) acts as a strong electron acceptor, while the fluorophenyl group can modulate the electronic properties of the pyrazole ring. The pyrazole ring itself serves as the π-linker. The presence of the electron-withdrawing nitro group is expected to significantly enhance the NLO properties of the molecule. nih.gov The fluorine atom on the phenyl ring, being highly electronegative, can also influence the charge distribution and stability of the molecule. semanticscholar.org The relationship between the HOMO-LUMO energy gap and NLO properties is also critical; a smaller energy gap generally correlates with a larger hyperpolarizability, as it indicates easier charge transfer. nih.gov
Conformational Analysis and Potential Energy Surface (PES) Mapping
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Mapping the potential energy surface (PES) helps to identify the most stable conformers and the energy barriers for rotation around single bonds.
A theoretical PES scan for this compound would involve systematically rotating the fluorophenyl ring and calculating the energy at each step. This would reveal the minimum energy conformation (the most stable structure) and any rotational energy barriers. Such studies are crucial as the molecular conformation can significantly impact its electronic properties, including NLO response and its ability to interact with biological targets.
Table 3: Dihedral Angles in a Related Pyrazole Derivative
| Ring System 1 | Ring System 2 | Dihedral Angle (°) |
|---|---|---|
| Pyrazole Ring | 4-Fluorophenyl Ring | 59.3 |
| Pyrazole Ring | Pyridine Ring | 25.6 |
| Pyrazole Ring | Nitrophenyl Ring | 46.0 |
Data from the crystal structure of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. nih.gov
Computational Modeling of Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net It is a powerful tool for understanding the binding mechanisms at a molecular level, focusing on the types and geometry of intermolecular interactions rather than the ultimate biological outcome.
For this compound, molecular docking simulations would be employed to investigate its binding mode within the active site of a target protein. The process involves placing the ligand in various positions and orientations within the binding pocket and calculating the binding affinity or docking score for each pose. researchgate.net The results reveal plausible binding conformations and highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. researchgate.netnih.gov
Table 4: Example of Molecular Docking Results for Related Pyrazole Derivatives
| Ligand | Protein Target | Binding Energy (kJ/mol) |
|---|---|---|
| Compound 1b | VEGFR-2 (2QU5) | -10.09 |
| Compound 1d | Aurora A (2W1G) | -8.57 |
| Compound 2b | CDK2 (2VTO) | -10.35 |
Data for various substituted pyrazole derivatives, not the specific subject compound. nih.gov
Chemical Reactivity and Mechanistic Studies
Pathways for Chemical Transformations Involving the Pyrazole (B372694) Core
The pyrazole ring in 1-(4-fluorophenyl)-4-nitro-1H-pyrazole is an aromatic heterocycle, which provides it with significant stability. nih.gov However, the substituents on the ring activate it toward specific chemical transformations. The primary pathways involve modification of the nitro group and functionalization of the carbon atoms of the pyrazole ring.
One of the most significant transformations is the reduction of the C4-nitro group to an amino group. This reaction fundamentally alters the electronic character of the molecule, converting the electron-withdrawing nitro substituent into a strongly electron-donating amino group. researchgate.net This transformation is typically achieved through catalytic hydrogenation or using reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst. nih.govnih.gov The resulting 1-(4-fluorophenyl)-1H-pyrazol-4-amine is a versatile intermediate, as the amino group can act as a nucleophile in subsequent reactions, allowing for the construction of more complex molecular architectures. researchgate.net
Another key pathway for transformation is the direct functionalization of the pyrazole core via C-H activation. Despite the general deactivation of the ring by the nitro group, transition-metal-catalyzed reactions can achieve regioselective arylation at the C5 position. nih.gov This method provides a powerful tool for creating C-C bonds directly on the pyrazole scaffold, a transformation that is difficult to achieve through classical electrophilic substitution on such an electron-poor system.
While the pyrazole ring is generally resistant to cleavage, extreme conditions or specific reagents can lead to ring-opening or rearrangement reactions. However, for N-substituted nitropyrazoles, transformations typically preserve the core heterocyclic structure due to its aromatic stability. acs.org
| Reaction Type | Typical Reagents/Conditions | Resulting Functional Group | Significance |
|---|---|---|---|
| Nitro Group Reduction | H₂, Pd/C; or NaBH₄ with Cu(II) catalyst | -NH₂ (Amino) | Converts an electron-withdrawing group to an electron-donating one, enabling further nucleophilic reactions. researchgate.netnih.gov |
| C-H Arylation | Aryl halides, Palladium or Rhodium catalyst, base | -Aryl (at C5 position) | Allows for direct C-C bond formation on the electron-deficient pyrazole ring. nih.gov |
| Halogenation | N-Halosuccinimide (NCS, NBS) | -Cl, -Br (at C5 position) | Introduces a handle for further cross-coupling reactions. |
Role of the Nitro Group in Electron Density Modulation and Reactivity
The nitro group (-NO₂) at the C4 position is the single most influential substituent governing the reactivity of the this compound molecule. Its powerful electron-withdrawing nature, operating through both inductive and resonance effects, profoundly modulates the electron density distribution across the pyrazole ring. researchgate.net
Electron Density Withdrawal: The nitrogen atom in the nitro group bears a formal positive charge, making it intensely electron-deficient. youtube.com This deficiency causes a strong pull of electron density from the attached pyrazole ring system. This effect significantly decreases the electron density at all positions of the pyrazole core, rendering the ring "electron-poor." researchgate.netmdpi.com
Modulation of Reactivity:
Deactivation towards Electrophilic Substitution: The severe reduction in electron density deactivates the pyrazole ring towards classical electrophilic aromatic substitution reactions. Electrophiles, which seek electron-rich centers, are less likely to attack the electron-deficient C3 and C5 positions. nih.gov
Activation towards Nucleophilic Attack: Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic attack. While less common for the ring itself, this effect is particularly pronounced for leaving groups on the pyrazole ring. For instance, a nitro group at the C3 position can be displaced by a nucleophile like an azide. mdpi.com
Activation of C-H Bonds for Metal-Catalyzed Functionalization: The nitro group's electronic influence is critical for the success of regioselective C-H activation reactions. It activates the C-H bonds on the pyrazole ring, particularly at the C5 position, making them susceptible to cleavage and functionalization by transition metal catalysts. researchgate.netnih.gov
Increased Acidity of Ring Protons (in N-H Pyrazoles): In N-unsubstituted pyrazoles, an electron-withdrawing group like a nitro group increases the acidity of the N-H proton. nih.gov While the N1 position in the title compound is blocked by the fluorophenyl group, this principle highlights the nitro group's powerful influence.
| Parameter | Effect of the C4-Nitro Group | Consequence on Reactivity |
|---|---|---|
| Electron Density | Strongly decreases electron density across the pyrazole ring. | The ring becomes highly electron-deficient (electron-poor). researchgate.net |
| Electrophilic Reactions | Deactivates the ring toward electrophilic attack. | Reactions like Friedel-Crafts or standard nitration are disfavored. nih.gov |
| Nucleophilic Reactions | Activates the ring toward nucleophilic attack or substitution. | Facilitates displacement of other substituents and C-H activation. researchgate.netmdpi.com |
| Acidity | Increases the acidity of adjacent C-H bonds. | Enables metal-catalyzed C-H functionalization. nih.gov |
Influence of the Fluorophenyl Substituent on Reaction Kinetics and Thermodynamics
Kinetic Influence: The steric bulk of the fluorophenyl group can influence reaction kinetics by hindering the approach of reagents to the adjacent C5 position. However, this effect is generally considered minimal for the C5 position, which remains relatively accessible. In reactions like guided C-H activation, the N-substituent can play a role in coordinating the metal catalyst, but the dominant directing effect for regioselectivity often comes from other groups on the pyrazole ring. nih.gov
Studies on Regioselectivity in Derivative Formation
For this compound, the pyrazole ring has two potentially reactive carbon sites for further substitution: C3 and C5. The inherent asymmetry of the substituted ring means that reactions can, in principle, yield two different regioisomers. Studies on related systems show that the outcome of such reactions is highly dependent on the reaction mechanism and the directing effects of the existing substituents.
The most definitive studies on the regioselectivity of nitropyrazole derivatization involve transition-metal-catalyzed C-H activation. Research has demonstrated a divergent and highly regioselective approach for the arylation of 4-nitro-1H-pyrazoles. nih.gov In these reactions, a directing group is often employed to guide the catalyst to a specific C-H bond. For N-substituted 4-nitropyrazoles, functionalization is strongly favored at the C5 position . This regioselectivity is attributed to a combination of electronic and steric factors, where the catalyst coordinates in a way that minimizes steric hindrance and favors activation of the C5-H bond.
In the absence of a strong directing group or catalytic control, predicting regioselectivity can be more complex. The electronic environment created by the N1-fluorophenyl group and the C4-nitro group makes both the C3 and C5 positions electron-deficient. The relative reactivity would depend on the specific nature of the attacking reagent.
Attempts to introduce further substituents through other means, such as nitration, can be challenging. For example, attempting to nitrate (B79036) the C4 position of a pyrazole that already bears an alkyl substituent can lead to substitution at other positions or cleavage of existing groups, highlighting the delicate balance of reactivity. mdpi.com The synthesis of pyrazoles from asymmetric 1,3-dicarbonyl compounds often yields mixtures of regioisomers, and controlling this selectivity requires careful choice of conditions, such as the use of specific solvents like fluorinated alcohols. conicet.gov.ar These formation studies underscore the inherent electronic differences between the C3 and C5 positions, which carry over to the reactivity of the fully formed pyrazole ring.
| Reaction Type | Observed/Predicted Regioselectivity | Primary Directing Factor(s) | Example |
|---|---|---|---|
| Palladium-Catalyzed C-H Arylation | Highly selective for the C5 position. | Catalyst coordination and electronic activation by the nitro group. | Arylation of 4-nitro-1H-pyrazoles yields 5-aryl-4-nitro-1H-pyrazoles. nih.gov |
| Halogenation (e.g., with NBS/NCS) | Predicted to favor the C5 position. | Electronic activation and lower steric hindrance compared to the C3 position. | General electrophilic substitution pattern on similar electron-poor heterocycles. |
| Further Nitration | Difficult; may lead to substitution of existing groups rather than C-H nitration. | Strong deactivation of the ring by the existing nitro group. | Attempted nitration of a substituted nitropyrazole led to substitution of an azido (B1232118) group. mdpi.com |
Structure Property Relationships for Potential Applications
Exploration of Electronic and Optical Properties for Materials Science
The electronic and optical characteristics of 1-(4-fluorophenyl)-4-nitro-1H-pyrazole are primarily dictated by the electron-withdrawing nature of both the nitro group and the fluorophenyl substituent. Theoretical investigations using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) on analogous pyrazole (B372694) derivatives provide significant insights into the potential properties of this compound. eurjchem.combiointerfaceresearch.comtsijournals.comnih.gov
The presence of the 4-nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), while the Highest Occupied Molecular Orbital (HOMO) is also stabilized, though to a lesser extent. This results in a relatively small HOMO-LUMO energy gap, which is a critical parameter for electronic applications. researchgate.netacs.org A smaller energy gap suggests that the molecule could exhibit interesting electronic transfer properties. The strong electron-withdrawing capacity of the nitro group, in conjunction with the pyrazole ring, creates a system with potential for use in n-type organic semiconductors.
From an optical perspective, the electronic transitions in molecules with similar functionalities often fall within the UV-visible range. mdpi.comaps.org TD-DFT calculations on related nitroaromatic compounds suggest that the primary absorption bands would correspond to π-π* and n-π* transitions. The presence of the fluorophenyl group can subtly modulate these transitions. While the fluorine atom has a minor electronic effect, it can influence the planarity and intermolecular interactions of the molecule in the solid state, which in turn can affect the bulk optical properties. mdpi.com Furthermore, some pyrazole derivatives are known to exhibit fluorescence, and the introduction of a nitro group often quenches this fluorescence, but can enhance non-linear optical (NLO) properties. mdpi.com The combination of a donor (the pyrazole ring, albeit a weak one) and a strong acceptor (the nitro group) is a common motif in molecules with significant second-order NLO responses.
Table 1: Predicted Electronic and Optical Properties of this compound based on Analogous Systems
| Property | Predicted Characteristic | Rationale based on Analogous Systems |
| HOMO-LUMO Energy Gap | Relatively small | The strong electron-withdrawing nitro group significantly lowers the LUMO energy. researchgate.netacs.org |
| Electronic Nature | Potential n-type semiconductor | The electron-deficient nature of the pyrazole ring is enhanced by the nitro group. |
| Primary Absorption | UV-visible range | Corresponds to π-π* and n-π* transitions, typical for nitroaromatic compounds. mdpi.comaps.org |
| Fluorescence | Likely quenched | Nitro groups are known fluorescence quenchers. mdpi.com |
| Non-Linear Optical (NLO) Properties | Potential for second-order NLO response | The molecule possesses a donor-acceptor structure, which is favorable for NLO activity. |
Investigation of Molecular Recognition and Supramolecular Assembly in Non-Biological Contexts
The potential for this compound to participate in molecular recognition and form ordered supramolecular assemblies is significant, driven by a combination of non-covalent interactions. rsc.orgnih.govmdpi.com The key functionalities—the nitro group, the fluorophenyl ring, and the pyrazole core—can all act as sites for specific intermolecular interactions.
The nitro group is a strong hydrogen bond acceptor. In the crystal lattice, it is highly likely to form hydrogen bonds with weak C-H donors from neighboring molecules. nih.gov Furthermore, the polarized N-O bonds of the nitro group can engage in dipole-dipole interactions.
The 4-fluorophenyl group introduces several possibilities for intermolecular interactions. The fluorine atom can participate in weak C-H···F hydrogen bonds and halogen bonding. nih.govacs.org The aromatic ring itself can form π-π stacking interactions with other aromatic systems. The presence of the fluorine atom can influence the nature of these π-π interactions, often leading to segregated stacking arrangements.
The interplay of these various non-covalent forces—hydrogen bonding, halogen bonding, and π-π stacking—can lead to the formation of well-defined supramolecular architectures such as chains, sheets, or three-dimensional networks. rsc.org The specific arrangement will depend on the subtle balance of these interactions, which can be influenced by factors like the crystallization solvent.
Reactivity in Catalytic Systems (as relevant to pyrazole derivatives)
While this compound itself is not a catalyst, pyrazole derivatives are widely used as ligands in homogeneous catalysis. nih.gov The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the electronic properties of the substituents on the pyrazole ring can be used to tune the catalytic activity of the resulting metal complex. nih.govmdpi.com
The presence of two strong electron-withdrawing groups, the 4-nitro group and the 1-(4-fluorophenyl) group, will significantly decrease the electron density on the pyrazole ring. This has several implications for its potential use as a ligand:
Reduced Donor Strength: The pyrazole nitrogen atoms will be less basic and therefore weaker donors to a metal center compared to unsubstituted or electron-rich pyrazoles. This would result in a more electrophilic, and potentially more reactive, metal center.
Influence on Catalytic Cycle: In catalytic cycles involving oxidative addition or reductive elimination steps, the electronic nature of the ligand is crucial. A more electron-poor ligand like this compound could favor oxidative addition and disfavor reductive elimination.
Enhanced Acidity of N-H in Parent Pyrazole: For N-unsubstituted pyrazoles, electron-withdrawing groups increase the acidity of the N-H proton. nih.gov This property is relevant in "protic pyrazole" complexes where the N-H group can participate in the catalytic cycle through proton transfer or hydrogen bonding. mdpi.comnih.gov
Studies on 3,5-aryl-substituted pyrazoles as organocatalysts have shown that electron-withdrawing groups, such as a nitro group, can lead to higher conversion rates in certain reactions, like the chemical fixation of CO2. nih.govfigshare.com This suggests that the electronic modifications imparted by the nitro and fluorophenyl groups could be beneficial in specific catalytic applications.
Comparison with Analogous Pyrazole Derivatives for Academic Insights
Comparing this compound with its structural analogues provides valuable insights into the role of each substituent.
Table 2: Comparison of this compound with Analogous Derivatives
| Derivative | Key Difference | Predicted Impact on Properties |
| 1-Phenyl-4-nitro-1H-pyrazole | Absence of fluorine on the phenyl ring. | Minimal change in electronic properties, as fluorine's inductive effect is modest. Potential minor differences in crystal packing and supramolecular interactions due to the lack of C-H···F hydrogen bonding opportunities. nih.gov |
| 1-(4-Fluorophenyl)-1H-pyrazole | Absence of the 4-nitro group. | The pyrazole ring would be significantly more electron-rich. The HOMO-LUMO gap would be larger. researchgate.net The molecule would be a much stronger ligand for metal centers. It might exhibit fluorescence, which is often quenched by a nitro group. mdpi.com |
| 4-Nitro-1H-pyrazole | Absence of the 1-(4-fluorophenyl) group. | The N-H proton would be acidic, allowing for different reactivity and the formation of pyrazolate salts. nih.govmdpi.com Tautomerism would be possible. mdpi.com Its coordination chemistry would be different, as it can act as a bridging ligand through both nitrogen atoms. |
| 3-Nitro-1-(4-fluorophenyl)-1H-pyrazole | Isomeric position of the nitro group. | The electronic properties would be broadly similar due to the presence of the same functional groups. However, the different substitution pattern could lead to distinct regioselectivity in reactions and different packing in the solid state, potentially affecting bulk properties. The stability of isomers can be influenced by intramolecular interactions. nih.gov |
| 1,4-Dinitropyrazole | A second nitro group instead of the fluorophenyl group. | The pyrazole ring would be even more electron-deficient. The compound would likely be a more potent energetic material. mdpi.com |
The systematic variation of substituents on the pyrazole core is a fundamental strategy in medicinal chemistry and materials science to fine-tune the properties of the resulting compounds. nih.gov The insights gained from comparing this compound to its analogues underscore the significant influence of the 4-nitro and 1-(4-fluorophenyl) groups on its electronic structure, potential for intermolecular interactions, and reactivity.
Conclusion and Future Research Directions
Summary of Key Findings on 1-(4-fluorophenyl)-4-nitro-1H-pyrazole
This compound, identified by its CAS Number 924709-31-9, is a heterocyclic compound featuring a pyrazole (B372694) ring substituted with a 4-fluorophenyl group at the N1 position and a nitro group at the C4 position. chemicalbook.com The synthesis of analogous N-substituted nitropyrazoles is well-documented, generally proceeding through the reaction of a substituted hydrazine (B178648) with a β-dicarbonyl compound or via the direct functionalization of a pyrazole ring. researchgate.net For instance, the related compound 1-(difluoromethyl)-4-nitro-1H-pyrazole is synthesized via the difluoromethylation of 4-nitro-1H-pyrazole, suggesting a probable synthetic route for the title compound involves the N-arylation of 4-nitro-1H-pyrazole. exsyncorp.com
Characterization of pyrazole derivatives is routinely achieved through standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry, which would be applicable for confirming the structure of this compound. nih.govresearchgate.net The presence of the nitro group and the fluorophenyl ring are expected to significantly influence the electronic properties and reactivity of the pyrazole core.
Identification of Gaps in Current Academic Understanding of the Compound
Despite the existence of established synthetic methodologies for related compounds, a comprehensive academic study dedicated specifically to this compound is notably absent from the reviewed literature. The primary gaps in knowledge include:
Validated Synthesis and Optimization: While a synthetic pathway can be inferred, detailed experimental procedures, reaction yields, and optimization studies for this compound are not publicly documented.
Comprehensive Spectroscopic Data: There is a lack of published, in-depth spectroscopic data, including complete assignment of NMR signals and detailed vibrational mode analysis from IR and Raman spectroscopy.
Crystallographic and Morphological Data: The definitive solid-state structure, determined through single-crystal X-ray diffraction, remains unreported. Consequently, crucial information regarding its crystal system, space group, bond lengths, bond angles, intermolecular interactions (like π–π stacking or hydrogen bonding), and the dihedral angle between the pyrazole and fluorophenyl rings is unknown. researchgate.net
Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility in various solvents, thermal stability (e.g., decomposition temperature), and photophysical characteristics (absorption and emission spectra) are not characterized. thermofisher.com
Proposed Avenues for Future Theoretical and Experimental Research
To address the identified knowledge gaps, a structured research program is proposed, focusing on integrated synthetic, analytical, and computational investigations.
While a classical condensation or N-arylation approach is feasible, future research should explore more modern and efficient synthetic strategies. nih.govmdpi.com This could include:
Transition-Metal-Catalyzed Cross-Coupling: Investigating methods like the Buchwald-Hartwig or Ullmann condensation between 4-nitro-1H-pyrazole and 1-bromo-4-fluorobenzene (B142099) or 4-fluorophenylboronic acid to optimize yield and purity.
One-Pot Reactions: Developing one-pot procedures that combine multiple synthetic steps to improve efficiency and reduce waste, a common goal in modern organic synthesis. nih.govmdpi.com
Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to potentially shorten reaction times and improve yields, a technique successfully applied to other pyrazole syntheses. nih.gov
A thorough characterization is essential to build a fundamental understanding of the molecule.
Spectroscopy: Detailed 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR studies in various solvents would provide unambiguous structural confirmation. A comparative IR and Raman spectroscopic analysis, similar to studies on 4-halogenated-1H-pyrazoles, would yield insight into the vibrational modes of the molecule. mdpi.com
X-ray Diffraction: Obtaining a high-resolution single-crystal X-ray structure is of paramount importance. nih.gov Furthermore, conducting diffraction studies at variable temperatures (e.g., from 100 K to room temperature) could reveal temperature-dependent changes in crystal packing and molecular conformation, which are crucial for understanding its material properties.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and rationalizing the molecule's properties. nih.govnih.gov Future computational work should focus on:
Structural and Spectroscopic Prediction: Calculating the optimized molecular geometry, bond lengths, and angles for comparison with diffraction data. Predicting vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.
Electronic Properties: Determining the energies and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting chemical reactivity and potential optoelectronic properties.
Molecular Electrostatic Potential (MEP): Mapping the MEP surface to identify electron-rich and electron-poor regions, providing insights into intermolecular interactions and reactive sites.
The following table outlines key parameters that could be determined through a detailed computational study.
| Computational Parameter | Predicted Information | Potential Significance |
| Optimized Molecular Geometry | Bond lengths, bond angles, dihedral angles | Comparison with experimental X-ray diffraction data |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals | Indicator of chemical reactivity and electronic properties |
| Molecular Electrostatic Potential | Distribution of charge on the molecule's surface | Prediction of sites for electrophilic/nucleophilic attack |
| Vibrational Frequencies | Theoretical IR and Raman spectra | Aid in the assignment of experimental spectra |
| Dipole Moment and Polarizability | The measure of the molecule's overall polarity and its charge distribution's response to an external electric field | Insight into intermolecular forces and NLO properties |
This table is interactive. Click on the headers to learn more about each parameter.
The specific combination of a pyrazole core, an electron-withdrawing nitro group, and a fluorinated phenyl ring suggests potential in materials science. Pyrazole derivatives are known to be versatile scaffolds for materials with interesting photophysical properties. nih.govmdpi.com
Optoelectronic Materials: The molecular structure is reminiscent of "push-pull" systems, which can exhibit significant nonlinear optical (NLO) properties. nih.gov Future work should involve synthesizing the compound and measuring its hyperpolarizability to assess its suitability for NLO applications.
Fluorescent Sensors: The fluorophore nature of the pyrazole ring, modulated by the attached functional groups, could be exploited. Research should investigate its absorption and emission spectra and test its response to various analytes (e.g., metal ions, anions), which could lead to the development of novel chemical sensors. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-4-nitro-1H-pyrazole, and how can regioselectivity be controlled?
- Methodology : Cyclocondensation of fluorinated phenylhydrazines with nitro-substituted β-ketoesters is a common approach. For example, analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives . To control regioselectivity, adjust reaction conditions (e.g., solvent polarity, temperature) and use directing groups (e.g., nitro) to stabilize intermediates.
- Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR or X-ray crystallography .
Q. How can structural characterization of this compound be optimized using XRD?
- Methodology : Employ single-crystal X-ray diffraction (XRD) with SHELXL refinement for precise bond-length and angle measurements. For example, triclinic crystals of related pyrazole derivatives (e.g., C20H14FN5O2) were analyzed with SHELX software, achieving R-factors <0.07 .
- Troubleshooting : If crystallization fails, use vapor diffusion with DMSO/water mixtures, as demonstrated for triazole-pyrazole hybrids .
Q. What in vitro assays are suitable for screening biological activity?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or COX-2) due to the nitro group’s electron-withdrawing properties. For analogs like 5-[1-(4-fluorophenyl)-1H-triazol-4-yl]-1H-tetrazole, anti-inflammatory activity was confirmed via COX-2 inhibition (IC50 ~10 µM) .
- Data Interpretation : Cross-validate results with cytotoxicity assays (e.g., MTT) to rule out nonspecific effects .
Advanced Research Questions
Q. How can synthetic yields be improved for multistep routes involving nitro group installation?
- Methodology : Optimize nitration conditions using mixed acids (HNO3/H2SO4) at controlled temperatures (0–5°C). For 4-fluoro-1H-pyrazole derivatives, yields improved from 40% to 75% by substituting conventional nitration with Cu(NO3)2 in acetic anhydride .
- Contradiction Analysis : If competing side reactions occur (e.g., ring chlorination), switch to milder nitrating agents like acetyl nitrate .
Q. How to resolve contradictions between computational and experimental data (e.g., dipole moments)?
- Methodology : Perform DFT calculations (B3LYP/6-311++G**) and compare with experimental XRD-derived electrostatic potentials. For 5-methyl-1-phenylpyrazole-4-carboxylic acid, computed dipole moments (4.2 D) aligned with XRD data after accounting for crystal packing effects .
- Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions influencing discrepancies .
Q. What strategies mitigate decomposition during catalytic hydrogenation of the nitro group?
- Methodology : Use Pd/C or Raney Ni under low-pressure H2 (1–2 atm) in ethanol. For nitro-pyrazoles, adding catalytic amounts of NH4HCO3 stabilizes intermediates, reducing over-reduction to amines .
- Failure Analysis : If decomposition persists, switch to transfer hydrogenation (e.g., ammonium formate/Pd) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
